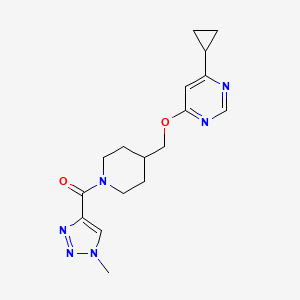

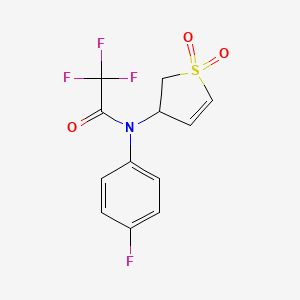

![molecular formula C5H9ClF3N3 B2680750 3-[3-(Trifluoromethyl)diazirin-3-yl]propan-1-amine;hydrochloride CAS No. 2248366-98-3](/img/structure/B2680750.png)

3-[3-(Trifluoromethyl)diazirin-3-yl]propan-1-amine;hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-[3-(Trifluoromethyl)diazirin-3-yl]propan-1-amine;hydrochloride is a chemical compound with the molecular formula C5H8F3N3·HCl. It is known for its unique diazirine ring structure, which contains a trifluoromethyl group. This compound is often used in scientific research due to its ability to form covalent bonds with biological molecules upon exposure to UV light, making it a valuable tool in photoaffinity labeling studies .

作用机制

Target of Action

The primary target of 3-[3-(Trifluoromethyl)diazirin-3-yl]propan-1-amine;hydrochloride, also known as AT13386, is the heat shock protein 90 (HSP90) . HSP90 is a ubiquitously expressed chaperone that aids in the folding and maturation of a distinct subset of proteins, which includes kinases, cell surface receptors, and transcription factors .

Mode of Action

AT13387 acts as a potent inhibitor of HSP90 . It binds to the N-terminal domain of HSP90, inhibiting its ATPase activity . This inhibition induces remodeling of the HSP90 chaperone complex, leading to the recruitment of ubiquitin ligases, polyubiquitination, and subsequent proteasomal degradation of HSP90 client proteins .

Biochemical Pathways

The inhibition of HSP90 by AT13387 affects multiple biochemical pathways due to the wide range of client proteins that HSP90 assists. For instance, the degradation of mutant epidermal growth factor receptors, which are primary drivers of cell growth, is particularly sensitive to HSP90 inhibition .

Pharmacokinetics

The pharmacokinetics of AT13387 have been studied in both in vitro and in vivo models . While AT13387 is rapidly cleared from the blood, its retention in tumor xenografts is markedly extended . This extended retention allows for a long duration of action, enabling efficacious once-weekly administration in human lung carcinoma xenografts .

Result of Action

The result of AT13387’s action is the suppression of HSP90 client proteins and phospho-signaling for up to 72 hours in xenograft tumors after treatment with a single dose of AT13387 . This leads to a reduction in tumor growth and can induce cell death .

准备方法

The synthesis of 3-[3-(Trifluoromethyl)diazirin-3-yl]propan-1-amine;hydrochloride typically involves several steps:

Formation of the Diazirine Ring: The synthesis begins with the preparation of the diazirine ring.

Introduction of the Propan-1-amine Group:

Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the amine product with hydrochloric acid.

化学反应分析

3-[3-(Trifluoromethyl)diazirin-3-yl]propan-1-amine;hydrochloride undergoes various chemical reactions:

Photoactivation: Upon exposure to UV light, the diazirine ring undergoes a photochemical reaction, generating a highly reactive carbene intermediate.

Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under suitable conditions.

Oxidation and Reduction: The trifluoromethyl group can undergo oxidation and reduction reactions, although these are less common in typical applications.

科学研究应用

3-[3-(Trifluoromethyl)diazirin-3-yl]propan-1-amine;hydrochloride has a wide range of applications in scientific research:

Photoaffinity Labeling: It is widely used in photoaffinity labeling to study protein-ligand interactions.

Chemical Biology: The compound is used in chemical biology to study the interactions of small molecules with biological targets.

Medicinal Chemistry: In medicinal chemistry, the compound is used to develop photoactivatable drugs.

Material Science: The compound is also used in material science for the creation of crosslinked polymers and other advanced materials.

相似化合物的比较

3-[3-(Trifluoromethyl)diazirin-3-yl]propan-1-amine;hydrochloride can be compared with other diazirine-containing compounds:

2-[3-(Trifluoromethyl)diazirin-3-yl]ethan-1-amine;hydrochloride: This compound has a similar diazirine ring structure but with an ethan-1-amine group instead of a propan-1-amine group.

3-(4-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine: This compound contains a bromophenyl group attached to the diazirine ring.

(3-(Trifluoromethyl)-3H-diazirin-3-yl)coumarin: This compound combines the diazirine ring with a coumarin moiety, making it useful for fluorescence-based studies in addition to photoaffinity labeling.

属性

IUPAC Name |

3-[3-(trifluoromethyl)diazirin-3-yl]propan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3N3.ClH/c6-5(7,8)4(10-11-4)2-1-3-9;/h1-3,9H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJBFMSQCAMCUAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC1(N=N1)C(F)(F)F)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClF3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2248366-98-3 |

Source

|

| Record name | 3-[3-(trifluoromethyl)-3H-diazirin-3-yl]propan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-ethoxyphenyl)-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2680667.png)

![5-Fluoro-1-(2-fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2680668.png)

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(1-methylindazol-5-yl)acetamide;hydrochloride](/img/structure/B2680669.png)

![1-(2-methoxypyridin-4-yl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-2-one](/img/structure/B2680677.png)

![1-(2-methoxyphenyl)-4-[1-(oxan-4-yl)piperidin-4-yl]piperazine](/img/structure/B2680678.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-chlorothiophene-2-carboxamide](/img/structure/B2680682.png)

![N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2680690.png)